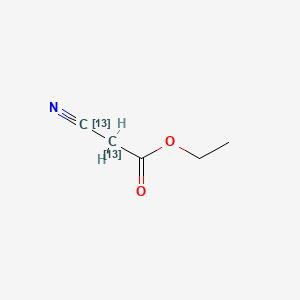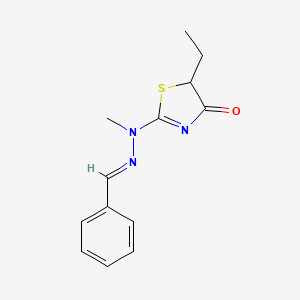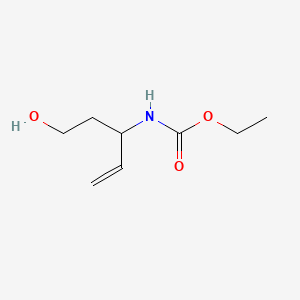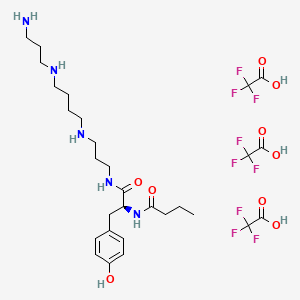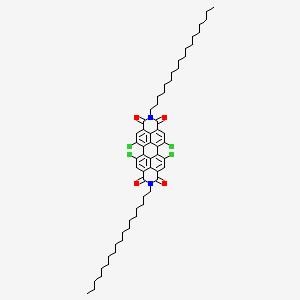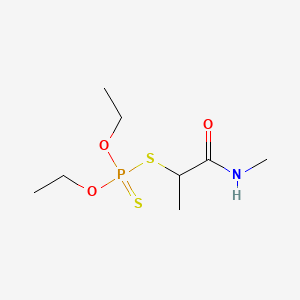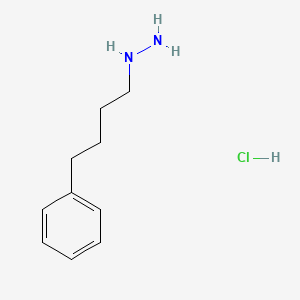
(4-Phenylbutyl)hydrazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Phenylbutyl)hydrazine hydrochloride is an organic compound with the molecular formula C10H17N2Cl. It is a hydrazine derivative, characterized by the presence of a phenyl group attached to a butyl chain, which is further linked to a hydrazine moiety. This compound is often used in various chemical and pharmaceutical research applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenylbutyl)hydrazine hydrochloride typically involves the reaction of 4-phenylbutyl bromide with hydrazine hydrate in the presence of a solvent such as ethanol. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps: reaction of 4-phenylbutyl bromide with hydrazine hydrate, followed by treatment with hydrochloric acid. The reaction conditions are optimized for maximum yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Phenylbutyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield azides, while reduction can produce amines. Substitution reactions can result in various substituted hydrazine derivatives .
Wissenschaftliche Forschungsanwendungen
(4-Phenylbutyl)hydrazine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Wirkmechanismus
The mechanism of action of (4-Phenylbutyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on the context. The hydrazine moiety is known to interact with various biological molecules, leading to changes in their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenethyl-hydrazine hydrochloride
- (2-Phenoxypropyl)hydrazine hydrochloride
- (3-Chlorobenzyl)hydrazine hydrochloride
Uniqueness
(4-Phenylbutyl)hydrazine hydrochloride is unique due to its specific structural features, such as the phenyl group attached to the butyl chain. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific research applications .
Eigenschaften
Molekularformel |
C10H17ClN2 |
|---|---|
Molekulargewicht |
200.71 g/mol |
IUPAC-Name |
4-phenylbutylhydrazine;hydrochloride |
InChI |
InChI=1S/C10H16N2.ClH/c11-12-9-5-4-8-10-6-2-1-3-7-10;/h1-3,6-7,12H,4-5,8-9,11H2;1H |
InChI-Schlüssel |
YZPDITCWQMNKGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCCNN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


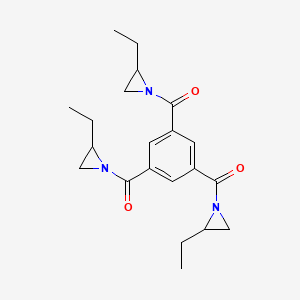
![1-[1-(Cyclohexanecarbonyl)cyclopropyl]ethanone](/img/structure/B13830420.png)
![1-(4-Aminobicyclo[2.2.2]octan-1-YL)ethan-1-one](/img/structure/B13830426.png)
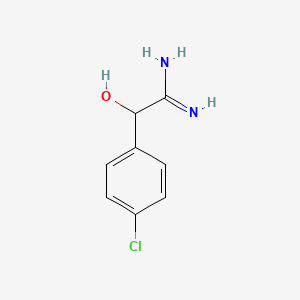

![(3aR,3a'R,7aR,7a'R)-2,2'-((2S,4S)-Pentane-2,4-diylbis(oxy))bis(1,3-diphenyloctahydro-1H-benzo[d][1,3,2]diazaphosphole)](/img/structure/B13830440.png)
